(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid
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Description
“(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid” is a compound with the molecular formula C5H8N2O2S and a molecular weight of 160.2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives has been reported in various studies . For instance, one study reported the unexpected synthesis of 4-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)butyl hydrogen sulfite (DISBHS) from the reaction of imidazolidine-2-thione and 1,4-butane sultone in acetonitrile at reflux conditions .Molecular Structure Analysis
The molecular structure of “(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid” includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazole derivatives have been used in various chemical reactions due to their broad range of chemical and biological properties . For example, DISBHS was used as an efficient catalyst for the synthesis of diverse pyrazolophthalazines from the one-pot three-component condensation reaction of phthalhydrazide, malononitrile, and aldehydes under mild conditions .Physical And Chemical Properties Analysis
“(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid” is a solid compound with a molecular weight of 160.2 . More specific physical and chemical properties such as density, melting point, and boiling point were not found in the retrieved papers.Scientific Research Applications
Synthesis and Anti-inflammatory Activity
Research has shown that derivatives of (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid exhibit anti-inflammatory activities. For instance, the synthesis of 6,7-dialkoxy-2-arylmethylidene-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3]thiazol-3-ones from 2-(5,6-dialkoxy-1H-benzo[d]imidazol-2-ylsulfanyl)acetic acids demonstrated significant anti-inflammatory properties (Labanauskas et al., 2000).
Novel Syntheses and Molecular Rearrangements
Further studies include the molecular rearrangement of 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones to new indole and imidazolinone derivatives, demonstrating the versatility of (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid derivatives in chemical synthesis (Klásek et al., 2007).
Organocatalytic Applications
The compound has also been used in organocatalysis. Imidazol-1-yl-acetic acid, a derivative, served as an efficient and recyclable green bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions, highlighting its potential in green chemistry applications (Nazari et al., 2014).
Synthesis and Characterization of Derivatives
Additional research has focused on the synthesis and characterization of various imidazol-derived compounds, exploring their structures, properties, and potential applications in material science and medicinal chemistry. For example, the synthesis of imidazole-4,5-diacylhydrazones from imidazole-4,5-dicarboxylic acid has been reported, with the compounds characterized by various spectroscopic methods, highlighting the compound's utility in creating novel chemical entities (Jiang-ke, 2002).
properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c8-4(9)3-10-5-6-1-2-7-5/h1-3H2,(H,6,7)(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQQZVRKFFMIKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid |
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